

A Technical Guide to Biotin-d2-1: Suppliers, Purity, and Analytical Methodologies

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Biotin-d2-1**, a deuterated form of Biotin (Vitamin B7). It is intended to assist researchers, scientists, and professionals in drug development in sourcing high-purity **Biotin-d2-1** and understanding the analytical methodologies used to assess its quality. This document compiles data from various suppliers, outlines typical experimental protocols for purity determination, and presents key information in a structured format for ease of comparison and use.

Introduction to Biotin-d2-1

Biotin-d2-1 (d-Biotin-d2) is a stable isotope-labeled version of Biotin, an essential water-soluble vitamin that acts as a coenzyme for carboxylase enzymes involved in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The incorporation of two deuterium atoms into the biotin molecule makes it a valuable tool in mass spectrometry-based applications, such as in vivo metabolic studies and as an internal standard for the accurate quantification of natural biotin in complex biological matrices.

Suppliers and Purity Information

Several chemical suppliers offer **Biotin-d2-1** for research and development purposes. The purity of these products is a critical factor for the reliability and reproducibility of experimental results. The following table summarizes the purity specifications from prominent suppliers.



Supplier	Product/Catalog No.	Purity Specification	Analytical Method
MedchemExpress	HY-B0511S	98.53% (for a specific batch)	RP-HPLC, NMR, MS
Cayman Chemical	Item No. 43148	≥98% (Biotin); ≥99% deuterated forms (d1- d2)	Not specified on product page
Sigma-Aldrich	705268	≥98 atom % D, ≥97% (CP)	Not specified on product page

Note: Purity specifications can vary between batches. It is recommended to consult the Certificate of Analysis (CoA) for the specific lot being purchased.

Experimental Protocols for Purity Assessment

The determination of chemical and isotopic purity of **Biotin-d2-1** typically involves a combination of chromatographic and spectroscopic techniques. While specific in-house protocols of suppliers are proprietary, this section outlines representative experimental methodologies based on publicly available information and general analytical principles for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a standard method for assessing the chemical purity of pharmaceutical and research-grade compounds. A reversed-phase HPLC method is commonly employed for biotin and its derivatives.

A Representative HPLC Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).



- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 210 nm.
- Sample Preparation: A stock solution of Biotin-d2-1 is prepared in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
- Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.
 The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Isotopic Enrichment

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound. It can also provide information about the extent of deuteration.

A General qNMR Protocol:

- Sample Preparation:
 - Accurately weigh a specific amount of the Biotin-d2-1 sample.
 - Accurately weigh a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that is well-resolved from the analyte signals.
 - Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).
- NMR Data Acquisition:
 - Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer.



- Ensure quantitative acquisition parameters are used, including a long relaxation delay
 (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. A 90° pulse angle is typically used.
- Data Processing and Analysis:
 - Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
 - Integrate a well-resolved signal from the analyte (Biotin-d2-1) and a signal from the internal standard.
 - The purity of the **Biotin-d2-1** can be calculated using the following formula:

Where:

- I = Integral value
- N = Number of protons giving rise to the signal
- MW = Molecular weight
- o m = mass
- P = Purity of the standard

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of **Biotin-d2-1** and to determine the isotopic distribution, confirming the incorporation of deuterium atoms.

A Typical Mass Spectrometry Protocol:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization ESI).
- Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol with a small amount of formic acid) and infused directly into the mass spectrometer.

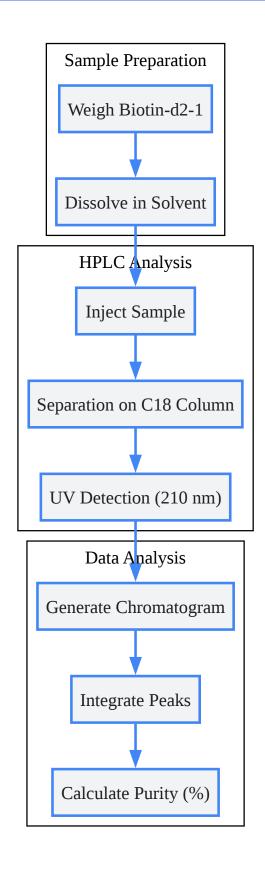


- Data Acquisition: Mass spectra are acquired in positive or negative ion mode, depending on the compound's properties.
- Analysis: The resulting spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion. The isotopic pattern is examined to confirm the presence of the two deuterium atoms and to assess the percentage of the d2-labeled species relative to d0 and d1 species.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the analytical techniques described above.

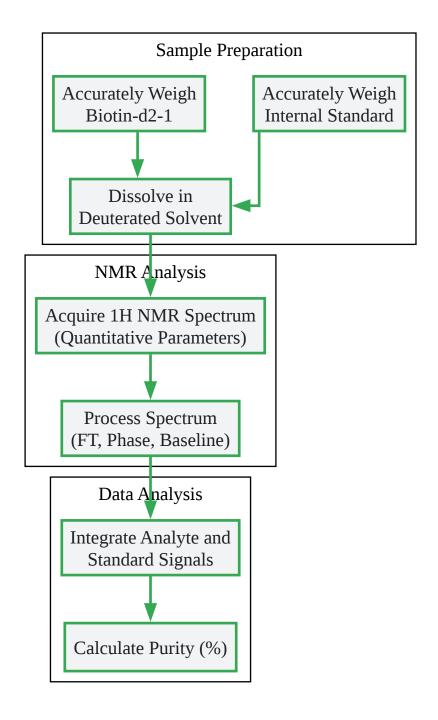




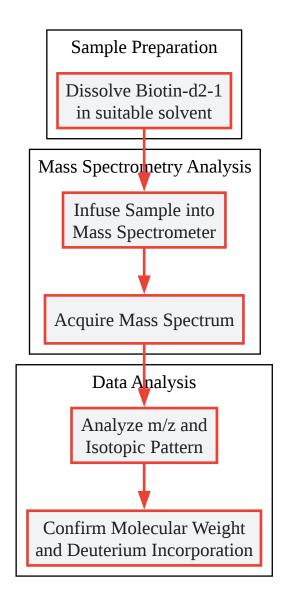
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A general workflow for determining the chemical purity of **Biotin-d2-1** using HPLC.









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